Methyl 2-formylisonicotinate
Overview
Description
Methyl 2-formylisonicotinate is an organic compound with the molecular formula C8H7NO3. It is a derivative of isonicotinic acid and features a formyl group at the 2-position and a methyl ester group at the 4-position of the pyridine ring.
Mechanism of Action
- Methyl 2-formylisonicotinate (MFN) is a chemical compound with the linear formula C₈H₇NO₃ . Unfortunately, specific primary targets for MFN have not been well-documented in the literature.
- However, it’s worth noting that MFN is used as a laboratory chemical in industrial settings, aiding in the synthesis of other substances .
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-formylisonicotinate can be synthesized through several methods. One common synthetic route involves the oxidation of methyl 2-(hydroxymethyl)isonicotinate using Dess-Martin periodinane in dichloromethane at room temperature. The reaction typically proceeds for 2.5 hours, followed by treatment with sodium hydrogencarbonate . The product is then purified through flash chromatography to yield this compound as an off-white solid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions using suitable oxidizing agents and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-formylisonicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products:
Oxidation: Methyl 2-carboxyisonicotinate.
Reduction: Methyl 2-(hydroxymethyl)isonicotinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-formylisonicotinate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving formyl groups.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Comparison with Similar Compounds
Methyl nicotinate: Similar structure but lacks the formyl group.
Methyl 2-formylpyridine-4-carboxylate: Similar structure with a carboxylate group instead of an ester group.
Methyl 6-formylisonicotinate: Formyl group at the 6-position instead of the 2-position.
Uniqueness: Methyl 2-formylisonicotinate is unique due to the presence of both a formyl group and a methyl ester group on the isonicotinic acid framework. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-formylpyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-12-8(11)6-2-3-9-7(4-6)5-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXVRBSKKVMMQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599491 | |
Record name | Methyl 2-formylpyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125104-34-9 | |
Record name | Methyl 2-formylpyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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